1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid
Description
1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a chromenone moiety, and a sulfonyl group
Properties
IUPAC Name |
1-(2-oxochromen-6-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S/c17-14-4-1-11-9-12(2-3-13(11)22-14)23(20,21)16-7-5-10(6-8-16)15(18)19/h1-4,9-10H,5-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXTIJPACDVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of piperidine-4-carboxylic acid with 2-oxochromen-6-yl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide or sulfone derivatives.
Scientific Research Applications
1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring and carboxylic acid functional group.
Chromenone derivatives: Compounds with the chromenone moiety, such as coumarins.
Sulfonyl-containing compounds: Molecules with sulfonyl groups, like sulfonamides.
Uniqueness: 1-[(2-Oxochromen-6-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the chromenone moiety, piperidine ring, and sulfonyl group in a single molecule allows for versatile applications and interactions that are not commonly found in other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
